molecular formula C9H7N3 B102445 Imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 17744-98-8

Imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No.: B102445
CAS No.: 17744-98-8
M. Wt: 157.17 g/mol
InChI Key: PJWDPOBWIWWXCP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-acetonitrile is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with an acetonitrile group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-acetonitrile can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization reactions. For example, a one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes in the presence of copper(I) iodide and sodium hydrogen sulfate on silica gel can generate imidazo[1,2-a]pyridines in high yields .

Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents like oxone, and reducing agents. Reaction conditions often involve refluxing in solvents such as toluene or using microwave irradiation to accelerate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can lead to the formation of various functionalized imidazopyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridine-3-acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable scaffold in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWDPOBWIWWXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170308
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17744-98-8
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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